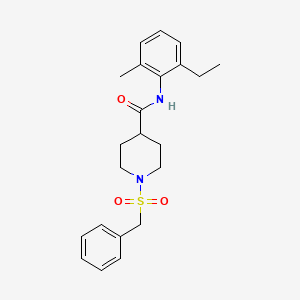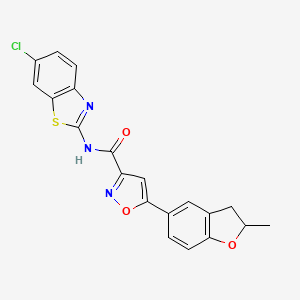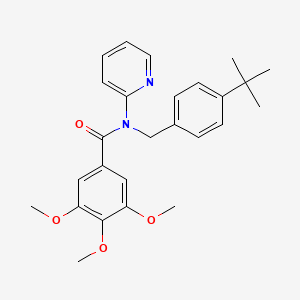![molecular formula C26H27FN4O3 B11342159 7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342159.png)
7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one , belongs to the class of quinazolinones. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminobenzylamine with 2,4-dimethoxybenzaldehyde, followed by cyclization to form the quinazolinone ring. The fluorophenyl moiety is introduced via a subsequent reaction with an appropriate aryl halide or boronic acid derivative.
Reaction Conditions: The reaction conditions vary depending on the specific synthetic route employed. Typically, these reactions are carried out under reflux conditions using suitable solvents (e.g., ethanol, dichloromethane) and appropriate catalysts (e.g., palladium-based catalysts) to facilitate the desired transformations.
Industrial Production Methods: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using batch or continuous-flow processes. Optimization of reaction parameters, scalability, and cost-effectiveness are crucial considerations in industrial production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions at the methoxy groups, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the quinazolinone ring can yield dihydroquinazolinones.
Substitution: Substitution reactions at the fluorophenyl and piperazine moieties can modify the compound’s properties.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or other reducing agents.
Substitution: Aryl halides or boronic acids in the presence of suitable coupling reagents (e.g., Suzuki-Miyaura cross-coupling).
Major Products: The major products of these reactions include derivatives with altered substituents (e.g., halogenated, alkylated, or arylated compounds).
Scientific Research Applications
Medicinal Chemistry:
Anticancer: Quinazolinones exhibit antiproliferative activity against cancer cells by targeting specific kinases and signaling pathways.
Neurological Disorders: Some derivatives show potential as neuroprotective agents or modulators of neurotransmitter receptors.
Dyes and Pigments: Quinazolinone derivatives find applications as dyes and pigments due to their chromophoric properties.
Agrochemicals: Certain quinazolinones possess herbicidal or insecticidal activity.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets. For instance, it may inhibit kinases involved in cell proliferation or modulate G protein-coupled receptors (GPCRs) related to neurotransmission. Further studies are needed to elucidate precise pathways.
Comparison with Similar Compounds
While there are other quinazolinones, this compound stands out due to its unique combination of substituents. Similar compounds include 7,8-dihydroquinazolin-4(1H)-one , 7,8-dihydroquinazolin-2(1H)-one , and 7,8-dihydroquinazolin-3(4H)-one .
: S. K. Singh, et al. (2014). Quinazolinone and its derivatives as privileged molecules in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 78, 189-206. : M. A. El-Sayed, et al. (2017). Synthesis and biological evaluation of some new
Properties
Molecular Formula |
C26H27FN4O3 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C26H27FN4O3/c1-33-18-7-8-19(25(15-18)34-2)17-13-22-20(24(32)14-17)16-28-26(29-22)31-11-9-30(10-12-31)23-6-4-3-5-21(23)27/h3-8,15-17H,9-14H2,1-2H3 |
InChI Key |
QSOYWGSMFAMKLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=CC=C5F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11342088.png)
![Ethyl 3-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11342096.png)
![5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11342100.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B11342107.png)
![N-(2-ethoxyphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11342113.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11342122.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11342128.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide](/img/structure/B11342142.png)
![5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11342146.png)
![1-(benzylsulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11342157.png)

![5-[5-(3-hydroxy-4-methoxyphenyl)-1-propanoylpyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11342174.png)
